N-(4-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
This compound is a derivative of benzodioxole . It has been synthesized and evaluated for its cytotoxic activity against various cancer cell lines, including cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . The carboxamide containing compounds showed anticancer activity .
Synthesis Analysis
The compound was synthesized in good yield by a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) .Molecular Structure Analysis
The structure of the compound was analyzed using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .Chemical Reactions Analysis
The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .Physical and Chemical Properties Analysis
The compound is off-white in color and has a savory, meat-like aroma . It is soluble in non-polar organic solvents but insoluble in water .Scientific Research Applications
Antimicrobial Properties : One study synthesized derivatives of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine and found some of these molecules to be more potent than reference drugs against pathogenic strains, indicating strong antimicrobial activity (Bikobo et al., 2017).
Bioactive Molecule Synthesis : Another study focused on the synthesis of 2-Benzylthiazole-4-carboxamide and related compounds, highlighting the methodology for creating bioactive molecules (Golankiewicz & Januszczyk, 1995).
Antibacterial Activity : Research on analogs of pyrazole-5-one derivatives derived from a 2-aminobenzothiazole nucleus demonstrated significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Spectroscopic Characterization : A study explored the keto/enol equilibrium of 1,3,4-tiadiazole-derived compounds with biological activity, revealing solvent- and temperature-dependent behavior (Matwijczuk et al., 2017).
Anticancer Agents : Several studies have synthesized thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, showing potential as anticancer agents (Gomha et al., 2017).
Fluorescent Properties : The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their fluorescent properties were examined in a study, indicating their potential in applications requiring large Stokes shift and solid-state fluorescence (Zhang et al., 2017).
GyrB Inhibitors for Tuberculosis Treatment : Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized as Mycobacterium tuberculosis GyrB inhibitors, showing potential for tuberculosis treatment (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of 1,3,4-thiadiazole , which is known to exhibit a broad spectrum of biological activities, including anticancer , antimicrobial , antibacterial , antitubercular , anti-inflammatory , antifungal , antihypertensive , antidepressant , antileishmanial , and antimycobacterial properties. Therefore, it’s plausible that the compound interacts with multiple targets.
Mode of Action
Based on its structural similarity to other 1,3,4-thiadiazole derivatives , it is likely that the compound interacts with its targets, leading to changes in their function. This interaction could potentially inhibit or enhance the activity of the targets, leading to downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the broad range of biological activities exhibited by other 1,3,4-thiadiazole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
N-[4-(5-anilino-1,3,4-thiadiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3S/c27-20(15-8-11-18-19(12-15)29-13-28-18)23-17-9-6-14(7-10-17)21-25-26-22(30-21)24-16-4-2-1-3-5-16/h1-12H,13H2,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRTZQKJAWNLGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(S4)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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